

physicochemical properties of 8-Oxa-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Oxa-2-azaspiro[4.5]decan-3-one

Cat. No.: B1589628

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **8-Oxa-2-azaspiro[4.5]decan-3-one**

Introduction: The Significance of the Spirocyclic Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity, metabolic stability, and precise vectoral orientation of functional groups is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a privileged structural motif. **8-Oxa-2-azaspiro[4.5]decan-3-one** (CAS No. 194862-84-5) represents a key heterocyclic building block within this class.^[1] Its unique topology, combining a tetrahydropyran ring with a γ -lactam, provides a rigid framework that is of significant interest to researchers in drug discovery. While extensive research has been conducted on related isomers, such as muscarinic agonists for potential Alzheimer's therapy, the specific physicochemical profile of this compound is not widely published, necessitating a foundational guide for its characterization.^[2]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It consolidates the available computational data for **8-Oxa-2-azaspiro[4.5]decan-3-one** and, more critically, provides detailed, field-proven methodologies for the experimental determination of its core physicochemical properties. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for advancing discovery programs.

Part 1: Molecular and Structural Identity

A precise understanding of a compound's structure is the bedrock of all subsequent characterization.

- Chemical Name: **8-Oxa-2-azaspiro[4.5]decan-3-one**
- CAS Number: 194862-84-5
- Molecular Formula: C₈H₁₃NO₂[\[3\]](#)
- Appearance: White crystalline powder

Table 1: Structural and Molecular Identifiers

Identifier	Value	Source
IUPAC Name	8-oxa-2-azaspiro[4.5]decan-3-one	Sigma-Aldrich
Molecular Weight	155.19 g/mol	---
Monoisotopic Mass	155.09464 Da	PubChemLite [3] [4]
SMILES	<chem>C1COCCC12CC(=O)NC2</chem>	PubChemLite [3]
InChI	InChI=1S/C8H13NO2/c10-7-5-8(6-9-7)1-3-11-4-2-8/h1-6H2,(H,9,10)	PubChemLite [3]
InChIKey	KPHVZBBAIJUNAC-UHFFFAOYSA-N	PubChemLite [3]

Part 2: Computational Physicochemical Profile

Prior to embarking on laboratory work, in-silico models provide valuable estimations of a compound's properties, guiding experimental design and helping to contextualize its potential role in a biological system. These predictions are derived from the compound's structure using established algorithms.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Significance in Drug Discovery	Source
XlogP	-0.3	Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability.	PubChemLite[3]
Topological Polar Surface Area (TPSA)	49.4 Å ²	Reflects the surface area occupied by polar atoms; a value < 140 Å ² is generally associated with good cell permeability.	---
Hydrogen Bond Donors	1	Influences solubility and receptor binding interactions.	---
Hydrogen Bond Acceptors	2	Influences solubility and receptor binding interactions.	---
Rotatable Bonds	0	The rigid spirocyclic system minimizes conformational flexibility, which can be advantageous for receptor affinity and metabolic stability.	---

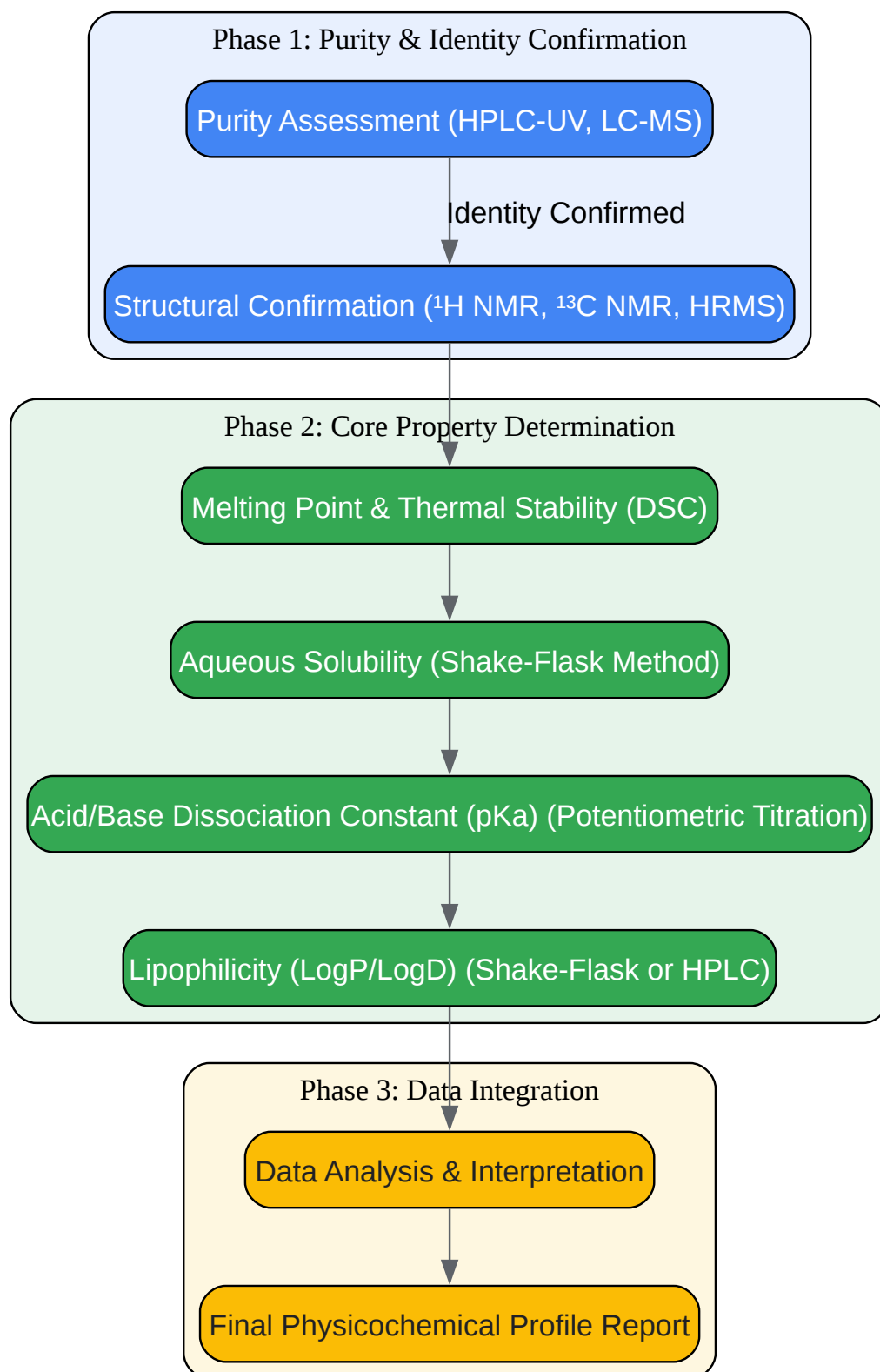
These computational values suggest that **8-Oxa-2-azaspiro[4.5]decan-3-one** is a polar, hydrophilic molecule with a rigid structure. The low XlogP, in particular, points towards the necessity of precise experimental determination of its solubility and lipophilicity.

Part 3: Experimental Characterization Protocols

The following sections detail the standard, robust methodologies for determining the key physicochemical properties of a novel compound like **8-Oxa-2-azaspiro[4.5]decan-3-one**. The causality behind experimental choices is explained to ensure a deep understanding of the process.

Workflow for Physicochemical Characterization

A systematic approach is crucial for efficient and accurate characterization. The following workflow outlines the logical progression from initial purity assessment to detailed property measurement.



[Click to download full resolution via product page](#)

Caption: General workflow for physicochemical characterization of a new chemical entity.

Melting Point and Thermal Stability

Importance: The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a high-purity crystalline solid. Furthermore, thermal analysis by Differential Scanning Calorimetry (DSC) provides critical information on stability, polymorphism, and potential degradation, which is vital for formulation and storage decisions.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

- **Instrument Calibration:** Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (m.p. 156.6 °C). This step is crucial for data accuracy and trustworthiness.
- **Sample Preparation:** Accurately weigh 1-3 mg of **8-Oxa-2-azaspiro[4.5]decan-3-one** into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.
- **Thermal Program:**
 - Equilibrate the system at 25 °C.
 - Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a controlled rate of 10 °C/min. The controlled ramp ensures thermal equilibrium and reproducible results.
 - Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.
- **Data Analysis:**
 - The melting point (T_m) is determined as the onset temperature of the melting endotherm.
 - The sharpness of the peak indicates the purity. Broad peaks may suggest impurities or multiple thermal events.
 - Integrate the peak area to determine the heat of fusion (ΔH_{fus}).

- Observe the thermogram for any other thermal events, such as decomposition (indicated by a broad, irregular exotherm or endotherm at higher temperatures).

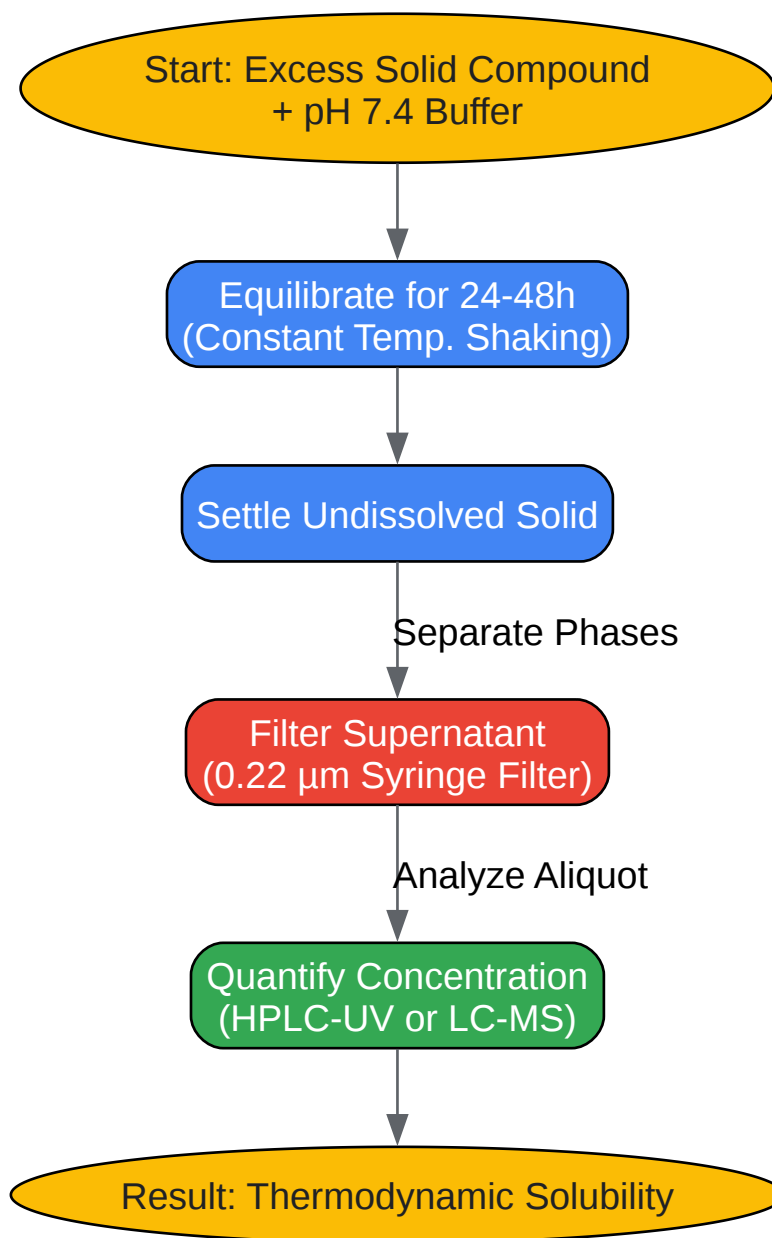
Aqueous Thermodynamic Solubility

Importance: Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Poor solubility can be a major hurdle in drug development. The "gold standard" for its determination is the shake-flask method, which measures the equilibrium concentration of a compound in a saturated solution.

Experimental Protocol: Shake-Flask Method (OECD Guideline 105)

- System Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH of 7.4. Filter the buffer through a 0.22 μm filter.
- Sample Addition: Add an excess amount of the solid compound to a series of glass vials containing the pH 7.4 buffer. The visible excess of solid is necessary to ensure that equilibrium is reached from a saturated state.
- Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25 °C or 37 °C) for a minimum of 24-48 hours. This extended period allows the system to reach thermodynamic equilibrium. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a low-binding filter (e.g., 0.22 μm PVDF) to remove all undissolved particles. This step is critical to avoid artificially inflating the measured concentration.
- Quantification:
 - Prepare a standard calibration curve of the compound in the buffer/organic solvent mixture used for analysis.
 - Dilute the filtered supernatant into the linear range of the calibration curve.

- Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS method.
- Data Reporting: The average concentration from replicate measurements is reported as the thermodynamic solubility in mg/mL or μM .



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Ionization Constant (pKa)

Importance: The pKa value defines the extent of ionization of a molecule at a given pH. Since ionization state profoundly affects solubility, permeability, and receptor binding, pKa is a non-negotiable parameter in drug discovery. The γ -lactam in **8-Oxa-2-azaspiro[4.5]decan-3-one** is expected to have a very weakly acidic N-H proton, likely with a pKa outside the physiological range, but this must be confirmed experimentally.

Experimental Protocol: Potentiometric Titration

- **Instrument Setup:** Use a calibrated automated titrator equipped with a pH electrode. Calibrate the electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
- **Sample Preparation:** Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure sufficient initial solubility. The presence of a co-solvent will shift the apparent pKa ($p_{\text{s}}\text{Ka}$), which must be corrected.
- **Titration Procedure:**
 - Sparge the solution with nitrogen to remove dissolved CO_2 , which can interfere with the titration of bases.
 - Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all species fully.
 - Subsequently, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of titrant.
- **Data Analysis and Correction:**
 - Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
 - For co-solvent systems, perform titrations at multiple solvent ratios (e.g., 20%, 40%, 60% methanol) and extrapolate the results to 0% organic solvent using a Yasuda-Shedlovsky plot to obtain the true aqueous pKa. This correction is essential for obtaining a thermodynamically relevant value.

Part 4: Synthesis and Purity Considerations

The reliability of all physicochemical data hinges on the purity of the sample. Synthetic routes for oxa-azaspiro[4.5]decan-3-one scaffolds often involve multi-step processes, such as tandem cyclization reactions.^{[5][6]} Potential impurities could include starting materials, reagents, or diastereomers. Therefore, it is imperative that the material used for characterization is of high purity (typically >97%), as confirmed by orthogonal analytical methods like HPLC, LC-MS, and NMR.

Conclusion

8-Oxa-2-azaspiro[4.5]decan-3-one is a valuable building block for creating structurally complex molecules for drug discovery and materials science. While specific experimental data for this compound remains sparse in public literature, this guide provides the necessary framework for its comprehensive characterization. The computational data suggests a polar, hydrophilic molecule, and the detailed protocols for determining melting point, solubility, and pKa offer a clear path for researchers to generate the robust experimental data needed to unlock its full potential. Adherence to these validated methodologies will ensure the creation of a high-quality physicochemical profile, enabling informed decisions in any research and development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vegchem.com [vegchem.com]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 8-oxa-2-azaspiro[4.5]decan-3-one (C₈H₁₃NO₂) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 8-oxa-2-azaspiro[4.5]decan-1-one (C₈H₁₃NO₂) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physicochemical properties of 8-Oxa-2-azaspiro[4.5]decan-3-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589628#physicochemical-properties-of-8-oxa-2-azaspiro-4-5-decan-3-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com